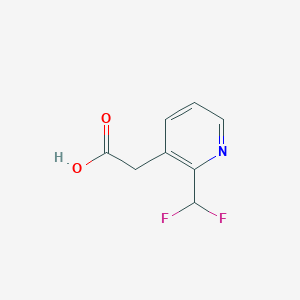

2-(Difluoromethyl)pyridine-3-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

2-[2-(difluoromethyl)pyridin-3-yl]acetic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)7-5(4-6(12)13)2-1-3-11-7/h1-3,8H,4H2,(H,12,13) |

InChI Key |

YLTJIDKLJZJSHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)CC(=O)O |

Origin of Product |

United States |

Mechanistic Insights and Reaction Pathway Elucidation for Difluoromethylpyridine Derivatives

Mechanistic Pathways of C-H and N-Difluoromethylation Reactions

The direct functionalization of pyridine (B92270) C-H bonds is challenging due to the electron-deficient nature of the heterocycle. researchgate.net To overcome this, various strategies have been developed that rely on altering the electronic properties of the pyridine ring, often through radical processes or temporary dearomatization.

Radical difluoromethylation reactions typically proceed through a classic chain reaction mechanism involving three key steps: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.com

Initiation: This first step involves the generation of the key difluoromethyl radical (•CF2H) from a suitable precursor. masterorganicchemistry.com This process requires an input of energy, typically from heat or light (photons), to induce homolytic cleavage of a bond. chemistrysteps.comyoutube.com Common precursors for the •CF2H radical include reagents like bis(difluoroacetyl) peroxide, which can be generated in situ and undergoes homolysis to form the radical along with carbon dioxide. nih.gov Another approach uses photoredox catalysis where a photocatalyst, upon light absorption, initiates an electron transfer process to generate the radical from a source like sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov The initiation step is characterized by a net increase in the number of radical species. masterorganicchemistry.com

Propagation: Once formed, the highly reactive •CF2H radical attacks the pyridine substrate. chemistrysteps.com In the context of dearomatized pyridine intermediates, such as oxazino pyridines, the radical adds to the electron-rich dienamine system. nih.gov This addition creates a new radical intermediate. This new radical can then participate in a subsequent reaction, for instance, by abstracting an atom from another molecule, to form the product and regenerate a radical species that continues the chain reaction. youtube.com Propagation steps are characterized by having no net change in the number of radicals; one radical is consumed, and another is generated. masterorganicchemistry.com This cycle can repeat thousands of times before termination occurs. chemistrysteps.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. youtube.com This can involve the coupling of two •CF2H radicals, or the combination of a •CF2H radical with another radical intermediate in the reaction mixture. chemistrysteps.com Termination steps lead to a net decrease in the number of free radicals. masterorganicchemistry.com

A powerful strategy for the meta-functionalization of pyridines involves a dearomatization-rearomatization sequence. snnu.edu.cn This approach temporarily disrupts the aromaticity of the pyridine ring to create a more electron-rich, reactive intermediate, such as a dihydropyridine, which can then react with electrophiles or radicals. snnu.edu.cnresearchgate.net

One effective implementation of this strategy is the use of oxazino pyridine intermediates, which are readily formed from the parent pyridine. nih.govresearchgate.net These intermediates behave as nucleophilic dienamines. researchgate.net The radical addition of •CF2H occurs at this dearomatized stage. Following the functionalization step, an acid-promoted rearomatization process takes place, which re-establishes the aromatic pyridine ring and yields the C3-functionalized product. researchgate.netnih.gov This redox-neutral sequence allows for regioselective functionalization at the C3 (meta) position, which is traditionally difficult to achieve due to the inherent electronic properties of the pyridine ring. nih.govsnnu.edu.cn

Controlling the position (regiochemistry) and spatial arrangement (stereochemistry) of the incoming difluoromethyl group is paramount for synthesizing specific isomers.

Regiochemical Control: The regioselectivity of difluoromethylation on the pyridine ring is highly dependent on the reaction mechanism and the nature of the pyridine substrate. researchgate.net

Minisci-type reactions , which involve the addition of a nucleophilic radical to a protonated, electron-deficient pyridine, typically favor functionalization at the C2 and C4 positions. researchgate.net

In contrast, the dearomatization-rearomatization strategy using oxazino pyridine intermediates directs the functionalization almost exclusively to the C3 (meta) position. nih.govresearchgate.net This is because the radical addition occurs at the δ-position of the dienamine-like intermediate, which corresponds to the C3 position of the original pyridine ring. nih.gov This high δ-regioselectivity is attributed to the formation of a more stabilized radical intermediate through resonance. nih.gov By switching the reaction conditions from basic (favoring the oxazino pyridine) to acidic (favoring the pyridinium (B92312) ion), the regioselectivity can be switched from meta to para. nih.govnih.gov

Stereochemical Control: While the introduction of a difluoromethyl group at an sp2-hybridized carbon of the pyridine ring does not create a stereocenter, stereochemistry becomes a critical factor when the functionalization occurs on a chiral or prochiral pyridine derivative. The presence of fluorine can significantly influence the conformational behavior of the molecule. beilstein-journals.org In the broader context of pyridine functionalization, steric and stereochemical effects of ligands and substrates are used to modulate affinity and selectivity in coordination chemistry. nih.gov For reactions involving dearomatized intermediates like dihydropyridines, enantioselective catalysis can be employed to control the stereochemistry of the newly formed C-C bond. researchgate.net

| Strategy | Intermediate | Typical Regioselectivity | Controlling Factors |

| Minisci-type Reaction | Protonated Pyridinium Ion | C2/C4 (ortho/para) | Inherent electronics of the pyridinium ion |

| Dearomatization-Rearomatization | Oxazino Pyridine (Dienamine) | C3 (meta) | Nucleophilicity of the dearomatized intermediate |

| Condition Switching | Pyridinium Salt (from Oxazino Pyridine) | C4 (para) | In-situ generation of pyridinium under acidic conditions |

Catalytic Roles in Pyridine Functionalization

Catalysis provides milder and more efficient routes for pyridine functionalization, avoiding the need for stoichiometric reagents. Both transition metals and metal-free systems have been successfully employed.

Transition metals are widely used to catalyze the formation of C-CF2H bonds. beilstein-journals.org Although less developed than trifluoromethylation, several metals have been shown to be effective. rsc.org

Copper (Cu): Copper-catalyzed reactions are a common method for difluoromethylation. beilstein-journals.org However, the thermal instability of the CuCHF2 intermediate has presented challenges. beilstein-journals.org Novel methods have been developed, such as the copper-catalyzed reaction of aryl iodides with α-silyldifluoroacetates to achieve difluoromethylation. beilstein-journals.org

Palladium (Pd): Palladium is another key metal used in cross-coupling reactions to introduce fluorinated groups. beilstein-journals.org For instance, Pd-catalyzed trifluoromethylation of aryl chlorides has been reported, and similar principles can be applied to difluoromethylation. beilstein-journals.org

The general role of the transition metal catalyst in these cross-coupling reactions involves a catalytic cycle, often consisting of oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon or carbon-heteroatom bond.

| Metal Catalyst | Role/Mechanism | Example Reaction Type |

| Copper (Cu) | Mediates coupling, often involving a CuCHF2 intermediate. | Cross-coupling of aryl halides with a difluoromethyl source. beilstein-journals.org |

| Palladium (Pd) | Catalyzes cross-coupling via oxidative addition/reductive elimination cycles. | Coupling of aryl halides or triflates with a nucleophilic CF2H source. beilstein-journals.org |

| Iridium (Ir) | Used in dearomative hydrosilylation to generate reactive intermediates. | Catalytic dearomatization of pyridines for subsequent functionalization. researchgate.net |

Metal-free catalytic systems offer sustainable alternatives for pyridine functionalization. rsc.org

Organocatalysis: This approach uses small organic molecules to catalyze the reaction. For instance, a dithiophosphoric acid has been identified as a trifunctional catalyst. It acts sequentially as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor to generate a second radical for coupling. researchgate.net This strategy provides a novel pathway for pyridine functionalization that diverges from classical Minisci chemistry. researchgate.net

Photoredox Catalysis: This rapidly growing field uses light to drive chemical reactions. rsc.org An organic dye or a metal complex absorbs visible light and initiates a single-electron transfer process. nih.gov This has been successfully applied to the direct C-H difluoromethylation of various heterocycles using an organic photosensitizer like Rose Bengal and a difluoromethyl radical precursor such as CF2HSO2Na. nih.govresearchgate.net This method is attractive due to its mild reaction conditions, use of a green oxidant (O2 or air), and avoidance of pre-functionalized substrates. nih.gov The combination of pyridine N-oxides with trifluoroacetic anhydride (B1165640) under photochemical conditions can also generate trifluoromethyl radicals, demonstrating a pathway that could be adapted for difluoromethylation. nih.gov

| Catalytic System | Mechanism Principle | Key Features |

| Organocatalysis | Uses small organic molecules (e.g., dithiophosphoric acid) for multiple catalytic roles (acid, SET reductant). researchgate.net | Metal-free; novel regioselectivity compared to classic methods. researchgate.net |

| Photoredox Catalysis | A photocatalyst (e.g., Rose Bengal) absorbs light to initiate a single-electron transfer, generating a •CF2H radical. nih.gov | Mild conditions; uses visible light; often employs a green oxidant like air. nih.govrsc.org |

Intramolecular and Intermolecular Effects on Reactivity

The reactivity of difluoromethylpyridine derivatives, such as 2-(Difluoromethyl)pyridine-3-acetic acid, is significantly governed by a complex interplay of intramolecular and intermolecular forces. Intramolecular effects, such as hydrogen bonding, can dictate the conformation and stability of the molecule, which in turn influences its reaction pathways. For instance, studies on substituted pyridine derivatives have shown that intramolecular hydrogen bonds can lead to more rigid, defined structures.

Intermolecular interactions also play a crucial role, particularly in the condensed phase. Hydrogen bonding between molecules or with solvent can affect reactivity. For example, intermolecular hydrogen bonding between pyridine and a proton donor can lead to fluorescence quenching through charge-transfer interactions, indicating a significant electronic perturbation upon interaction. researchgate.net The difluoromethyl (CF₂H) group itself can act as a lipophilic hydrogen bond donor, a property that can influence interactions with other reagents or catalysts. nih.gov The carboxylic acid moiety of this compound is a prime site for both intra- and intermolecular hydrogen bonding, which can modulate the nucleophilicity and electrophilicity of the molecule.

Influence of Steric Hindrance and Electronic Inducement

The reactivity of the pyridine ring is heavily influenced by the electronic properties and steric bulk of its substituents. rsc.org The difluoromethyl group (CF₂H) and the acetic acid group (-CH₂COOH) in this compound exert distinct electronic and steric effects that direct the outcomes of chemical reactions.

Electronic Effects: The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the pyridine ring, making it less susceptible to electrophilic attack compared to unsubstituted pyridine. rsc.org The presence of electron-withdrawing groups can make reactions like N-difluoromethylation more difficult. rsc.org Conversely, this deactivation enhances the pyridine ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing substituent. The electronic influence of substituents on a pyridine ring has been shown to directly correlate with the redox potential and catalytic activity of derived metal complexes. nih.gov The two fluorine atoms can also cause electronic perturbation of nearby polar groups, which can enhance biological activity. chinesechemsoc.org

Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. rsc.org In this compound, the substituents at the 2- and 3-positions create a sterically crowded environment around that side of the pyridine ring. This can hinder the approach of reagents, particularly bulky ones, to the nitrogen atom or the adjacent ring carbons. Studies on the N-difluoromethylation of substituted pyridines have demonstrated the critical role of steric effects. For example, while the electron-donating effect of a methyl group at the 2-position (in 2-picoline) can increase reaction yield compared to pyridine, the presence of two methyl groups (in 2,6-lutidine) introduces significant steric hindrance that drastically reduces the conversion, overriding the electronic effects. rsc.org This principle suggests that reactions at the nitrogen atom of this compound would be sterically hindered.

The interplay between these effects is summarized in the table below, based on findings for related pyridine derivatives.

| Compound | Substituent(s) | Dominant Effect | Observed Reactivity (Conversion Yield) | Rationale |

|---|---|---|---|---|

| Pyridine | None | Baseline Electronic Character | 63% | Reference reactivity for an electron-deficient heterocycle. |

| 2-Picoline | 2-Methyl | Electronic (Donating) | 81% | The electron-donating methyl group activates the ring, overcoming minor steric hindrance. |

| 2,6-Lutidine | 2,6-Dimethyl | Steric Hindrance | <5% | Steric bulk from two methyl groups severely hinders the approach to the nitrogen atom. |

| Ethyl Isonicotinate | 4-COOEt | Electronic (Withdrawing) | <5% | The strong electron-withdrawing group deactivates the pyridine ring towards N-alkylation. |

Intermediates and Transition States in Reaction Sequences

Understanding the intermediates and transition states in reactions involving difluoromethylpyridines is key to elucidating their reaction pathways and optimizing synthetic strategies.

Intermediates: The synthesis of pyridylacetic acid derivatives and other functionalized pyridines often proceeds through detectable or transient intermediates. In the synthesis of N-difluoromethylated pyridines, an initial N-alkylation step forms a pyridinium salt intermediate, which subsequently undergoes hydrolysis and decarboxylation. rsc.org Another strategy for functionalizing pyridines involves their temporary dearomatization to form activated intermediates like oxazino pyridines. researchgate.netresearchgate.netchemeurope.com These dearomatized species exhibit altered reactivity; for example, oxazino pyridines show nucleophilic character at the β- and δ-positions. nih.govresearchgate.net By altering reaction conditions (e.g., adding acid), these intermediates can be converted in situ to pyridinium salts, which are electrophilic at the γ-position, thus allowing for switchable regioselectivity. researchgate.net The synthesis of pyridylacetic acids can also involve the formation of an intermediate via nucleophilic substitution on an activated pyridine-N-oxide, which is then opened by a second nucleophile to yield the final product after decarboxylation. acs.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Ligand Target Interactions of Difluoromethylpyridine Acetic Acids

Conformational Flexibility and Bioisosteric Potential

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles. princeton.edu The difluoromethyl group is a notable bioisostere, capable of mimicking several key functional groups. acs.org

The CF2H group is often considered a metabolically stable bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. nih.govrsc.org This is attributed to its similar inductive properties to the -OH group and its ability to participate in hydrogen bonding, albeit with different characteristics. nih.gov Unlike the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, the CF2H group primarily functions as a weak donor. Furthermore, research has demonstrated that the 2-difluoromethylpyridine moiety can serve as an effective bioisosteric replacement for pyridine-N-oxide. rsc.orgresearchgate.net In a study on quorum sensing inhibitors, replacing the pyridine-N-oxide group with 2-difluoromethylpyridine resulted in compounds with similar or enhanced activity, highlighting its potential in drug discovery and development. rsc.orgresearchgate.net

| Property | -CF₂H (Difluoromethyl) | -OH (Hydroxyl) | -SH (Thiol) | -CH₃ (Methyl) |

|---|---|---|---|---|

| van der Waals Radius (Å) | ~1.49 (F) | 1.52 (O) | 1.80 (S) | 2.00 (group) |

| Electronegativity (Pauling Scale) | 3.98 (F) | 3.44 (O) | 2.58 (S) | 2.55 (C) |

| Inductive Effect (σI) | +0.39 | +0.38 | +0.29 | -0.01 |

| Resonance Effect (σR) | -0.29 | -0.54 | -0.12 | -0.11 |

| Hydrogen Bonding | Weak Donor | Donor & Acceptor | Weak Donor | Very Weak Donor |

The difluoromethyl group's ability to act as a hydrogen bond donor is a key feature influencing its bioisosteric potential. nih.gov The high polarity of the F₂C–H bond, resulting from the strong electron-withdrawing nature of the two fluorine atoms, renders the hydrogen atom sufficiently acidic to engage in hydrogen bonding. nih.govbeilstein-journals.org This interaction, however, is weaker than classical hydrogen bonds formed by -OH or -NH groups. beilstein-journals.org

Experimental and computational studies have quantified the hydrogen bond donating capacity of the CF2H group. Quantum mechanical calculations show that the binding energy (ΔE) of a CF₂H···O interaction typically ranges from 1.0 to 5.5 kcal/mol. researchgate.netbeilstein-journals.org In one study comparing dimers of o-nitrophenol and o-nitro-α,α-difluorotoluene, the intermolecular hydrogen bonding energy for the CF₂H-substituted variant was calculated to be -3.1 kcal/mol, remarkably close to the -3.5 kcal/mol for the OH-substituted dimer, supporting the bioisosteric relationship. chemistryviews.org

The hydrogen bond acidity (A value), a measure of donation ability, for CF₂H-containing compounds falls in the range of 0.035 to 0.165, which is dependent on the electronic nature of the attached functional group. nih.govacs.org For instance, attaching the CF₂H group to electron-withdrawing functions like sulfones enhances its hydrogen bond acidity. nih.gov Conversely, intramolecular hydrogen bonding can reduce the group's ability to form intermolecular bonds. nih.gov While the CF₂H group is a less effective hydrogen bond donor than phenol, the interaction is significant enough to influence molecular conformation and intermolecular recognition, making it a valuable surrogate for hydroxyl or thiol groups in drug design. beilstein-journals.orgbeilstein-journals.org

| Compound/Interaction | Parameter | Value | Reference |

|---|---|---|---|

| CF₂H···O | Binding Energy (ΔE) | 1.0 - 5.5 kcal/mol | beilstein-journals.org |

| o-nitro-α,α-difluorotoluene dimer | Binding Energy (ΔE) | -3.1 kcal/mol | chemistryviews.org |

| o-nitrophenol dimer | Binding Energy (ΔE) | -3.5 kcal/mol | chemistryviews.org |

| Various FGCF₂H Compounds | Hydrogen Bond Acidity (A) | 0.035 - 0.165 | nih.gov |

Fluorine's Influence on Molecular Recognition and Pharmacological Profile

The incorporation of fluorine profoundly alters a molecule's properties, including its lipophilicity, permeability, and electronic character, all of which are critical for molecular recognition by biological targets.

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for drug absorption and distribution. The effect of the difluoromethyl group on lipophilicity is context-dependent. acs.org While generally considered a lipophilicity-enhancing group, the actual change compared to a methyl group can vary. rsc.org

Studies on 2-(thiofluoroalkyl)pyridines showed that replacing a methylthio group (logD⁷.⁴ = 1.69) with a difluoromethylthio group (SCF₂H) modestly increased lipophilicity (logD⁷.⁴ = 1.95). nih.gov However, for other series of compounds, the relationship is not always linear with the degree of fluorination. nih.gov The impact of fluorination is complex, as it increases the hydrophobic surface area while also affecting the polarity of nearby functional groups. nih.gov

Regarding membrane permeability, studies on a series of substituted pyridines have shown that the parent pyridine (B92270) is highly permeable across Caco-2 cell monolayers, and that chemical substitution can modulate this property significantly. nih.gov The permeability is influenced by factors such as aqueous desolvation energy rather than just membrane partitioning. nih.gov The introduction of a CF₂H group, by altering both lipophilicity and hydrogen bonding potential, can therefore be used to fine-tune a molecule's ability to cross biological membranes, a crucial aspect of its pharmacological profile. morressier.comnih.gov

| Compound | logD⁷.⁴ | Reference |

|---|---|---|

| 2-(Methylthio)pyridine | 1.69 | nih.gov |

| 2-((Difluoromethyl)thio)pyridine | 1.95 | nih.gov |

| 2-((Trifluoromethyl)thio)pyridine | 2.13 | nih.gov |

The high electronegativity of fluorine atoms makes the difluoromethyl group a strong electron-withdrawing substituent. nih.gov When attached to the pyridine ring, the CF₂H group reduces the electron density of the aromatic system. nih.gov This electronic perturbation can significantly influence ligand-target interactions and, consequently, binding affinity.

These electronic effects can manifest in several ways:

Modulation of pKa: The electron-withdrawing nature of the CF₂H group can lower the pKa of the pyridine nitrogen, affecting its protonation state at physiological pH and its ability to participate in ionic interactions or hydrogen bonds as an acceptor.

Altered Aromatic Interactions: The modified electron distribution in the pyridine ring can alter cation-π or π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

These electronic modifications, combined with the CF₂H group's ability to act as a hydrogen bond donor, provide a multifaceted mechanism for enhancing binding affinity and selectivity for a specific biological target. chinesechemsoc.org

Structure-Activity Mapping in Pyridine-Containing Scaffolds

Pyridine is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov Structure-activity relationship (SAR) studies on pyridine derivatives aim to understand how chemical modifications to the scaffold influence biological activity. nih.gov

For a molecule like 2-(difluoromethyl)pyridine-3-acetic acid, the SAR is determined by the interplay of its three key components: the pyridine ring, the difluoromethyl group at the 2-position, and the acetic acid group at the 3-position.

Pyridine Ring: This core structure provides a platform for specific interactions within a binding site. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions. nih.gov

Difluoromethyl Group (C2-position): As discussed, this group influences lipophilicity, acts as a hydrogen bond donor, and electronically modifies the ring. Its position adjacent to the nitrogen atom can have a pronounced effect on the nitrogen's basicity and interaction potential. nih.gov The position of substituents on the pyridine ring is crucial for efficacy. chemeurope.com

Acetic Acid Group (C3-position): The carboxylic acid moiety is a key pharmacophoric feature, often acting as a strong hydrogen bond donor and acceptor, or forming critical ionic interactions (as a carboxylate) with positively charged residues like arginine or lysine (B10760008) in a target protein. researchgate.net

SAR studies on related scaffolds, such as imidazo[1,2-a]pyridine-8-carboxamides and pyrazolo[4,3-c]pyridines, have shown that modifications to substituents around the pyridine core can drastically alter activity and selectivity. nih.govacs.org For instance, in pyridine carboxamides, the position of the amide group (ortho, meta, or para) significantly affects reactivity and biological properties. mdpi.com Similarly, for fungicidal carboxamides, the nature of the N-substituent and the aromatic ring are critical determinants of the activity spectrum. researchgate.net Therefore, the specific arrangement of the electron-withdrawing CF₂H group and the ionizable acetic acid moiety on the pyridine scaffold in this compound creates a unique chemical entity whose biological activity will be highly dependent on the topology and electrostatic environment of its target binding site.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling helps identify the essential structural features of a molecule responsible for its biological activity. For difluoromethylpyridine acetic acids, several key elements have been recognized as crucial for their interactions with enzymatic targets.

The difluoromethyl (-CHF2) group is a critical pharmacophoric feature. Its high electronegativity and ability to act as a bioisosteric replacement for hydroxyl, thiol, or amine groups allow it to form hydrogen bonds with target enzymes. nih.gov For instance, in dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), the -CHF2 group has been shown through molecular modeling to orient itself within the secondary pocket of the COX-2 isozyme, interacting with residues such as Val523. This interaction is similar to that of the sulfonamide group in celecoxib, a known COX-2 inhibitor. nih.gov

The acetic acid moiety is another vital component, contributing to the molecule's polarity and providing a key interaction point with biological targets. In the context of COX-2 and 5-LOX inhibitors, the N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore, in conjunction with the acetic acid side chain, orients itself near the catalytic iron of the 5-LOX enzyme, interacting with histidine residues (His361, His366, and His545). nih.gov The presence of this acidic group is often essential for potent inhibitory activity.

Positional and Substituent Effects on Biological Potency

The relative positions of the difluoromethyl group, the acetic acid side chain, and other substituents on the pyridine ring significantly impact the biological potency of these compounds.

Studies on N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers as dual COX-2/5-LOX inhibitors have demonstrated the importance of the acetic acid moiety's position. Among isomers where the acetic acid group was attached at the C-3, C-4, or C-5 position of the pyridinone ring, the C-5 substituted isomer, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid, exhibited the most potent dual inhibitory activity. nih.gov

Table 1: Effect of Acetic Acid Position on COX and 5-LOX Inhibition

| Compound | Position of Acetic Acid Moiety | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|---|---|

| 7a | C-3 | 35 | 55 | 60 |

| 7b | C-4 | 30 | 50 | 55 |

| 7c | C-5 | 40 | 65 | 70 |

Data adapted from a study on N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers. nih.gov

In the context of quorum sensing inhibitors, the position of the difluoromethyl group is critical. A comparative study of 2-difluoromethylpyridine and 3-difluoromethylpyridine derivatives revealed that the 2-CF2H substitution was essential for activity, while the corresponding 3-CF2H analog was inactive. rsc.org

Substituents on the pyridine ring also play a crucial role. For 2-difluoromethylpyridine-based quorum sensing inhibitors, an electron-withdrawing group at the 4-position (such as -CN or -COOCH3) was found to be important for activity, similar to the parent model compound, 4-nitro-pyridine-N-oxide (4NPO). Derivatives lacking a second functional group or having substituents at other positions showed no or weak activity. rsc.org

Table 2: Influence of Substituents on Quorum Sensing Inhibition

| Compound | Substituent at C-4 | IC50 (µM) |

|---|---|---|

| 1 | -CHO | 35 ± 1.12 |

| 5 | -CN | 19 ± 1.01 |

| 6 | -COOCH3 | 27 ± 0.67 |

| 4NPO (reference) | -NO2 (on N-oxide) | 33 ± 1.12 |

| 2-4, 8-10, 11-12 | Various other substituents | Inactive |

| 13 | Other substituent | Weak activity |

Data represents the 50% inhibitory concentration against the quorum sensing system in *Pseudomonas aeruginosa. rsc.org

Comparative Studies with Analogous Pyridine Derivatives

Comparing difluoromethylpyridine acetic acids with their non-fluorinated or otherwise modified analogs provides further insight into their SAR.

The 2-difluoromethylpyridine moiety has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors. Several 2-difluoromethylpyridine derivatives exhibited similar or even enhanced activity compared to the lead compound, 4-nitro-pyridine-N-oxide (4NPO). rsc.org This highlights the value of the difluoromethyl group in mimicking the properties of the N-oxide functionality while potentially offering improved metabolic stability.

In the realm of anti-inflammatory agents, the attachment of an N-difluoromethyl-1,2-dihydropyrid-2-one ring system to an acetic acid moiety confers potent 5-LOX inhibitory activity. This is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) based on arylacetic acid scaffolds, which typically lack this activity. nih.gov

Furthermore, the incorporation of fluorine, in general, is known to modulate various physicochemical properties of drug candidates, including lipophilicity, bioavailability, and metabolic stability, which can lead to improved pharmacological profiles compared to their non-fluorinated counterparts. nih.gov

Advanced Computational Modeling and Theoretical Studies

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical methods are employed to analyze the intrinsic properties of a molecule, such as its geometry, electron distribution, and reactivity. These studies provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(Difluoromethyl)pyridine-3-acetic acid, DFT calculations are used to determine its most stable three-dimensional conformation (optimized geometry) and to compute various electronic properties that help in predicting its chemical reactivity.

Studies on similar pyridine (B92270) dicarboxylic acids have demonstrated that DFT can be used to calculate a range of quantum chemical parameters. electrochemsci.org These parameters, such as electronegativity, global hardness, and softness, provide a quantitative measure of the molecule's reactivity and its potential to interact with other chemical species. For instance, DFT calculations can help identify which atoms in the this compound molecule are most likely to participate in chemical reactions. This predictive power is crucial for understanding its mechanism of action in a biological system or for designing new synthetic pathways. mdpi.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. electrochemsci.org A smaller energy gap generally implies higher reactivity.

For pyridine derivatives, DFT calculations are used to determine these energy values and visualize the spatial distribution of the HOMO and LUMO. electrochemsci.org In this compound, the HOMO would likely be localized on the electron-rich regions of the pyridine ring and the carboxylic acid group, while the LUMO might be distributed more broadly.

The Molecular Electrostatic Potential (MEP) map is another key output of quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. In MEP maps, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. For related pyridine carboxylic acids, MEP analysis has shown that the most electron-rich regions are located on the oxygen atoms of the carboxyl groups, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. electrochemsci.org

| Parameter | Description | Typical Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 eV |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 3.7 to 4.7 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.2 to 2.8 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, intramolecular interactions, and hyperconjugative effects that contribute to molecular stability. For substituted pyridine compounds, NBO analysis has been used to confirm bioactivity by identifying key electronic interactions. nih.gov In the case of this compound, NBO analysis would quantify the delocalization of electrons between filled donor orbitals and empty acceptor orbitals, offering insights into the stability conferred by interactions such as those between the pyridine ring and its substituents.

Molecular Dynamics and Docking Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action.

For compounds structurally related to this compound, docking studies have been successfully employed to understand their interaction with enzyme active sites. For example, molecular modeling of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers showed how these molecules fit into the active sites of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. drugbank.com The studies revealed that the highly electronegative difluoromethyl (CHF₂) group could orient itself within specific secondary pockets of the enzyme, mimicking the interactions of known selective inhibitors. drugbank.com Similarly, docking simulations of this compound would be performed by placing it into the binding site of a target enzyme to predict its binding conformation and identify key interactions with amino acid residues.

Following docking, Molecular Dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the biological environment, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein.

After a stable binding pose is identified through docking and MD simulations, computational methods are used to predict the binding affinity, often expressed as a binding energy. A more negative binding energy indicates a stronger and more stable interaction.

The analysis of the docked complex reveals the specific molecular interactions that stabilize the binding. These interactions are crucial for the compound's biological activity. Key interaction modes include:

Hydrogen Bonding: The carboxylic acid moiety of this compound is a prime candidate for forming strong hydrogen bonds with polar amino acid residues in an enzyme's active site.

Pi-Stacking: The aromatic pyridine ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The difluoromethyl group and parts of the pyridine ring can form favorable hydrophobic interactions with nonpolar residues.

In the docking studies of related COX-2 inhibitors, the difluoromethyl group was shown to be oriented within a pocket lined by residues such as Valine, highlighting the importance of specific substituent interactions. drugbank.com A detailed analysis of these forces provides a rational basis for optimizing the molecule's structure to enhance its binding affinity and selectivity for a specific biological target.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy | Predicted free energy of binding (lower is better) | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the active site that interact with the ligand | Arg-120, Tyr-355, Val-523 |

| Hydrogen Bonds | Specific hydrogen bond interactions and their distances | Carboxylate O with Arg-120 (2.8 Å) |

| Pi-Interactions | Pi-stacking or cation-pi interactions | Pyridine ring with Tyr-355 |

In Silico Drug Design and Scaffold Optimization

The pyridine ring, functionalized with both a difluoromethyl group and an acetic acid moiety, represents a valuable scaffold in medicinal chemistry. Computational, or in silico, methods are instrumental in understanding its potential interactions with biological targets and in guiding the design of new therapeutic agents. These techniques allow for the rapid assessment of molecular properties and binding affinities, significantly accelerating the drug discovery process.

Predictive Models for Structure-Function Relationships

Predictive modeling in drug design aims to establish a clear correlation between a molecule's structure and its biological activity. For scaffolds like this compound, these models focus on how specific chemical features influence interactions with protein targets. The inclusion of the difluoromethyl (-CHF₂) group is of particular interest due to its unique electronic properties.

The difluoromethyl group acts as a bioisostere for hydroxyl or thiol groups and can serve as a hydrogen bond donor. Its strong electron-withdrawing nature significantly alters the electron density of the pyridine ring, which can modulate the compound's acidity and reactivity. Computational studies, such as those employing Density Functional Theory (DFT), can quantify these effects. Quantum chemical descriptors derived from these calculations help predict how the molecule will behave in a biological environment. researchgate.net

Statistical modeling provides further insights into structure-property relationships. nih.gov By analyzing a library of related pyridine derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate physicochemical descriptors (like lipophilicity, pKa, and molecular surface area) with observed biological activity. For instance, the degree of fluorination and the oxidation state of adjacent atoms can have a context-dependent impact on a molecule's lipophilicity, a critical parameter for drug absorption and distribution. nih.gov Molecular modeling studies on similar structures have shown that the highly electronegative -CHF₂ substituent can be specifically oriented within the pockets of enzyme active sites, mimicking the interactions of other well-known pharmacophores. drugbank.com

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT Calculations |

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The this compound scaffold can be used as a core structure (a "fragment" or "scaffold") in these screening campaigns. A library of virtual compounds can be generated by adding various substituents to this core, and then these compounds are "docked" into the active site of a target protein.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The quality of this binding is often estimated by a scoring function, which calculates a binding energy. researchgate.netnih.gov For example, in studies of N-difluoromethyl-dihydropyridone derivatives targeting cyclooxygenase (COX) enzymes, docking showed that the -CHF₂ group could be oriented within a key secondary pocket of the COX-2 isozyme, similar to the sulfonamide group of celecoxib. drugbank.com This specific interaction is crucial for selectivity and potency.

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves iterative structural modifications to improve the compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For the this compound scaffold, optimization might involve:

Modifying the Acetic Acid Chain: Altering the length or rigidity of the acid side chain to improve interaction with the target protein.

Substituting the Pyridine Ring: Adding other functional groups to the pyridine ring to enhance binding affinity or improve physicochemical properties.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) to modulate pKa and metabolic stability.

This optimization process is guided by the structure-function relationship models developed in the earlier stage. Each new virtual compound is docked and scored, and its predicted ADMET properties are evaluated before a decision is made to synthesize it for further testing. mdpi.com

Table 2: Example of a Virtual Lead Optimization Workflow

| Optimization Step | Computational Task | Goal | Potential Outcome |

|---|---|---|---|

| 1. Initial Hit | Virtual screening of a compound library against a target protein. | Identify a compound with moderate binding affinity. | This compound scaffold shows predicted binding energy of -7.5 kcal/mol. |

| 2. Scaffold Hopping | Generate virtual analogs by modifying the pyridine core. | Explore new interaction points within the binding site. | A derivative with an added hydroxyl group on the pyridine ring shows a predicted binding energy of -8.2 kcal/mol. |

| 3. Side Chain Modification | Dock analogs with altered acetic acid chains (e.g., propionic acid). | Optimize interactions with a specific sub-pocket of the enzyme. | The propionic acid analog shows improved hydrophobic interactions and a predicted binding energy of -8.5 kcal/mol. drugbank.com |

| 4. ADMET Prediction | In silico calculation of properties like solubility, permeability, and potential for metabolism. researchgate.net | Ensure drug-like properties for in vivo efficacy. | The optimized lead shows high predicted aqueous solubility and low potential for P450 enzyme inhibition. |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are fundamental for the initial structural verification of 2-(Difluoromethyl)pyridine-3-acetic acid.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group of the acetic acid side chain, and the difluoromethyl (-CHF₂) group. The single proton of the difluoromethyl group is anticipated to appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF coupling).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would display signals for each unique carbon atom in the pyridine ring, the carboxylic acid group, the methylene group, and the difluoromethyl group. The carbon of the -CHF₂ group will characteristically appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool for characterization. researchgate.net This technique is highly sensitive and provides information exclusively about the fluorine atoms. The spectrum for this compound is expected to show a single resonance for the two chemically equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single adjacent proton (²JHF coupling). fu-berlin.de

Table 1: Predicted NMR Spectral Data for this compound Note: The following data are predicted based on the analysis of analogous structures and general spectroscopic principles, as specific experimental data for this compound is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.5 - 8.7 | Doublet (d) | H6 (Pyridine) | |

| ¹H | 7.8 - 8.0 | Doublet (d) | H4 (Pyridine) | |

| ¹H | 7.3 - 7.5 | Triplet (t) | H5 (Pyridine) | |

| ¹H | 6.5 - 7.0 | Triplet (t) | JHF ≈ 55-60 | -CH F₂ |

| ¹H | 3.7 - 3.9 | Singlet (s) | -CH₂ COOH | |

| ¹³C | 170 - 175 | Singlet (s) | -C OOH | |

| ¹³C | 150 - 160 | Triplet (t) | JCF ≈ 25-30 | C 2-CHF₂ |

| ¹³C | 148 - 152 | Singlet (s) | C 6H | |

| ¹³C | 138 - 142 | Singlet (s) | C 4H | |

| ¹³C | 125 - 135 | Singlet (s) | C 3-CH₂COOH | |

| ¹³C | 122 - 126 | Singlet (s) | C 5H | |

| ¹³C | 110 - 120 | Triplet (t) | JCF ≈ 235-245 | -C HF₂ |

| ¹³C | 30 - 35 | Singlet (s) | -C H₂COOH | |

| ¹⁹F | -110 to -130 | Doublet (d) | JHF ≈ 55-60 | -CHF₂ |

Two-Dimensional NMR (COSY, HSQC, TOCSY) for Complex Spin Systems

To unambiguously assign the signals from the one-dimensional spectra and confirm atomic connectivity, two-dimensional (2D) NMR experiments are employed. bldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyridine ring (H4, H5, and H6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. bldpharm.com An HSQC spectrum would be used to definitively assign each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton resonance from the ¹H NMR spectrum (e.g., connecting the H4 signal to the C4 signal).

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a single spin system, not just those that are directly coupled. researchgate.net A TOCSY experiment would show correlations between all three protons of the pyridine ring (H4, H5, and H6), even those not directly adjacent, confirming they belong to the same isolated spin network.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, allowing them to be ionized into the gas phase with minimal fragmentation. rsc.org For this compound, analysis would typically be performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

The HRMS instrument then measures the m/z of this ion to four or five decimal places. This accurate mass is compared to the theoretical mass calculated from the molecular formula (C₈H₈F₂NO₂). A close match between the experimental and theoretical mass (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈F₂NO₂ |

| Ionization Mode | ESI Positive ([M+H]⁺) |

| Calculated Exact Mass | 188.05176 |

| Mass Accuracy | < 5 ppm (Expected) |

X-ray Diffraction Crystallography

While NMR and MS provide definitive information about structure and composition, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional architecture in the solid state.

This technique requires the growth of a suitable single crystal of the compound. If a crystal of this compound were obtained, it would be irradiated with X-rays. The resulting diffraction pattern can be analyzed to generate a detailed three-dimensional electron density map of the molecule. mdpi.com

This analysis provides precise measurements of:

Bond Lengths and Angles: Confirming the geometric parameters of the pyridine ring and substituents.

Molecular Conformation: Determining the preferred spatial orientation of the acetic acid and difluoromethyl groups relative to the pyridine ring.

While no public crystal structure for this compound is currently available, this technique remains the gold standard for unequivocally determining the solid-state conformation and packing of a molecule.

Advanced Chromatographic and Spectroscopic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and enantiomeric excess of this compound and its derivatives. For purity analysis, reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the main peak relative to any impurity peaks allows for the quantification of chemical purity.

For the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The differential interaction results in different retention times for the R and S enantiomers, allowing for their individual quantification. The enantiomeric excess is then calculated from the relative areas of the two peaks.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a chiral selector |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FT-IR spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C=C and C=N stretching), and the difluoromethyl group (C-F stretching).

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Pyridine Ring | C=C and C=N stretches | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of conjugated systems and chromophores.

The pyridine ring in this compound is a chromophore that gives rise to characteristic UV absorptions. The substitution on the ring, including the difluoromethyl and acetic acid groups, can influence the position and intensity of these absorption bands.

Table 3: Typical UV-Vis Absorption Data for Pyridine Derivatives

| Electronic Transition | Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~250-270 nm | High |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It involves applying a linearly varying potential to a working electrode in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule.

For this compound, cyclic voltammetry can be used to investigate the electrochemical behavior of the pyridine ring. The electron-withdrawing nature of the difluoromethyl group is expected to influence the reduction potential of the pyridine nucleus.

Table 4: Illustrative Cyclic Voltammetry Parameters

| Parameter | Value/Condition |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

Biological and Pharmacological Research Applications in Vitro and Preclinical Models

Antimicrobial and Antivirulence Activity Studies

Research into derivatives of 2-(difluoromethyl)pyridine (B40438) has shown potential in combating bacterial virulence, a strategy that aims to disarm pathogens rather than kill them, thereby reducing the selective pressure that leads to antibiotic resistance. These studies have focused on disrupting bacterial communication and coordination mechanisms, such as quorum sensing (QS), which are crucial for establishing infections.

The 2-difluoromethylpyridine scaffold has been identified as a promising bioisosteric replacement for pyridine-N-oxide, a known chemical structure in quorum sensing inhibitors. nih.gov In one study, a library of 2-difluoromethylpyridine derivatives was designed and synthesized to explore their potential as QS inhibitors, using the known inhibitor 4NPO as a model compound. nih.govresearchgate.net

The inhibitory activity of these compounds was evaluated against the QS system of Pseudomonas aeruginosa, a significant opportunistic human pathogen. nih.gov Several of the synthesized derivatives demonstrated potent inhibition of QS-regulated gene expression. Notably, compounds from this library showed activity comparable to or better than the reference compound 4NPO. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for the most active derivatives highlight their efficacy in disrupting bacterial communication pathways. nih.gov

| Compound | IC50 (μM) |

|---|---|

| Derivative 1 | 35 ± 1.12 |

| Derivative 5 | 19 ± 1.01 |

| Derivative 6 | 27 ± 0.67 |

| 4NPO (Reference) | 33 ± 1.12 |

The inhibition of quorum sensing by 2-difluoromethylpyridine derivatives directly impacts the expression of various virulence factors and the ability of bacteria to form biofilms. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. researchgate.net

The same active derivatives that inhibited quorum sensing also showed significant effects on virulence factor production and biofilm formation in pathogenic bacteria. nih.gov In studies involving Pseudomonas aeruginosa, these compounds effectively reduced biofilm biomass. nih.govresearchgate.net Furthermore, their activity was tested against Chromobacterium violaceum, a model organism used for screening QS inhibitors due to its production of the purple pigment violacein (B1683560), which is regulated by QS. The derivatives successfully reduced violacein production, confirming their anti-QS activity. nih.govresearchgate.net

In addition to inhibiting biofilm and pigment production, the compounds demonstrated a significant ability to inhibit protease activity, another key virulence factor controlled by QS in P. aeruginosa. nih.gov The successful replacement of the pyridine-N-oxide moiety with 2-difluoromethylpyridine not only maintained but in some cases enhanced the antivirulence activity, opening a new avenue for the development of drugs that target bacterial pathogenicity. nih.govresearchgate.net

Enzyme Inhibition and Modulatory Mechanisms

A thorough review of available scientific literature did not yield specific research findings on the investigation of "2-(Difluoromethyl)pyridine-3-acetic acid" in the context of the following enzyme targets:

In Vitro Modulation of Gamma-Secretase Activity

Therefore, to strictly adhere to the provided instructions and ensure scientific accuracy, content for these subsections cannot be generated.

Broader Biological Activity Screening and Target Identification

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of pyridine (B92270) derivatives has been the subject of significant scientific investigation. These studies explore their potential therapeutic applications, including their effects on cancer cell proliferation and fungal growth. The pyridine scaffold is a key structural motif in many biologically active compounds and approved drugs. mdpi.comnih.govresearchgate.net

Antiproliferative Activity against Cancer Cell Lines (in vitro)

Pyridine derivatives have demonstrated a wide range of antiproliferative activities against various human cancer cell lines in laboratory settings. mdpi.comnih.gov The versatility of the pyridine ring allows for chemical modifications that can enhance this activity. mdpi.com

A comprehensive analysis of pyridine-derived compounds has shown that their ability to inhibit cancer cell growth is influenced by the types and positions of functional groups attached to the pyridine core. mdpi.comnih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups has been associated with enhanced antiproliferative effects. mdpi.comnih.gov In contrast, the addition of halogen atoms or larger, bulky groups tends to decrease this activity. mdpi.com

The cytotoxic effects of various pyridine derivatives have been evaluated against a panel of human cancer cell lines, as detailed in the table below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine derivatives with urea (B33335) linker | A375 (melanoma) | >1000 (Gemcitabine) | researchgate.net |

| Hela (cervical cancer) | 66 (24h), 35 (48h) | researchgate.net | |

| MCF-7 (breast adenocarcinoma) | 26 (48h) | researchgate.net | |

| Substituted Nicotinamides | HCT-116 (colon carcinoma) | Not specified | acs.org |

| HepG-2 (hepatocellular carcinoma) | Not specified | acs.org | |

| MCF-7 (breast adenocarcinoma) | Not specified | acs.org |

This table presents a selection of reported antiproliferative activities for different classes of pyridine derivatives against various cancer cell lines. The specific activities can vary significantly based on the full chemical structure of the derivative.

Research has indicated that some pyridine derivatives may exert their anticancer effects through mechanisms such as the induction of apoptosis (programmed cell death). arabjchem.org The evaluation of these compounds often involves comparing their potency to established chemotherapeutic agents. acs.org

Exploration of Pyridine Derivatives as Antifungal Agents

The pyridine structural motif is also a key component in the development of new antifungal agents. researchgate.netnih.govchempanda.commdpi.com Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, driving the search for novel and more effective antifungal drugs. chempanda.com

Pyridine derivatives have shown promise as fungicidal agents, with some compounds exhibiting broad-spectrum activity against various fungal pathogens. chempanda.com For example, certain amide-pyridine scaffolds have been designed and synthesized to target enzymes crucial for fungal cell survival, such as 14α-demethylase (CYP51), an important enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. chempanda.com

The antifungal efficacy of pyridine derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | Candida albicans (wild type) | 3.9 | nih.gov |

| Rhodotorula sp. | 3.9 | nih.gov | |

| Candida parapsilosis ATCC 22019 | 3.9 - 31.25 | nih.gov | |

| Pyridine chitosan | Fulvia fulva | 130 | chempanda.com |

| Botrytis cinerea | 130 | chempanda.com | |

| Amide-pyridine scaffolds | Drug-resistant pathogenic fungi | 0.125 - 2 | chempanda.com |

This table provides examples of the minimum inhibitory concentrations for different classes of pyridine derivatives against various fungal strains. The specific activity is highly dependent on the complete molecular structure.

Some pyridine-containing compounds are already in clinical use as antifungal drugs. nih.gov For instance, fosmanogepix (B605549) and ibrexafungerp (B609083) are antifungal medications that feature a pyridine skeleton. nih.gov The mechanism of action for some pyridine-based antifungals involves the inhibition of fungal cell wall synthesis. nih.gov

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Fluorinated Pyridine (B92270) Scaffolds

The future of fluorinated pyridine chemistry lies in moving beyond serendipitous discovery to a paradigm of rational, purpose-built design. The pyridine ring is a cornerstone in numerous FDA-approved drugs, making its derivatives highly sought-after in the pharmaceutical industry. nih.govresearchgate.net The goal is to create new molecular frameworks where the fluorine atoms are not merely substituents but integral components of a precisely engineered scaffold to achieve a desired biological effect.

Computational modeling is central to this effort. Quantum mechanical calculations, for instance, can predict how substitutions on the pyridine ring will affect the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This allows chemists to fine-tune properties like emission wavelengths in fluorophores or binding affinity in drug candidates before synthesis. nih.gov Strategies like "scaffold hybridization," which combines structural features from different generations of successful drugs, offer a logical pathway to design novel molecules with enhanced efficacy. researchgate.net For fluorinated pyridines, this could involve designing scaffolds that optimize interactions with specific biological targets by leveraging the unique hydrogen-bonding capabilities of the difluoromethyl group. researchgate.net

| Design Strategy | Description | Potential Application for Fluorinated Pyridines |

| Computational Modeling | Using quantum mechanics (QM) and density functional theory (DFT) to predict molecular properties (e.g., HOMO/LUMO energies, pKa, conformation). | Pre-synthesis optimization of the substitution pattern on the pyridine ring to maximize target binding affinity and fine-tune electronic properties. nih.gov |

| Scaffold Hybridization | Combining key structural motifs from existing bioactive molecules into a single, novel scaffold. | Merging the difluoromethylpyridine core with pharmacophores from known enzyme inhibitors to create next-generation candidates with improved potency or selectivity. researchgate.net |

| Fragment-Based Design | Building a lead compound by identifying and linking small molecular fragments that bind to the target protein. | Using the 2-(difluoromethyl)pyridine (B40438) fragment as a starting point to build potent inhibitors by linking it to other fragments that occupy adjacent binding pockets. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties to improve pharmacokinetics or potency. | Utilizing the CF2H group as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups to enhance metabolic stability while maintaining key hydrogen bonding interactions. researchgate.net |

Integration of Chemoinformatics and Artificial Intelligence for Compound Discovery

The discovery pipeline for new molecules is being transformed by the integration of artificial intelligence (AI) and chemoinformatics. nih.gov These technologies offer the ability to rapidly screen billions of virtual molecules, identify novel scaffolds, and predict their properties, significantly accelerating the design-make-test-analyze (DMTA) cycle. nih.govmdpi.com

| AI/Chemoinformatics Tool | Application in Compound Discovery | Relevance to Pyridine Scaffolds |

| Deep Neural Networks (DNNs) | QSAR modeling, predicting biological activity from molecular structure. | Predicting the therapeutic activity of a virtual library of 2-(difluoromethyl)pyridine derivatives against a specific biological target. blogspot.com |

| Graph Neural Networks (GNNs) | Predicting protein-ligand binding poses and affinities. | Modeling how different isomers of fluorinated pyridine acetic acids dock into an enzyme's active site to guide the selection of the most promising candidate. blogspot.com |

| Generative Models | De novo design of novel molecules with desired properties. | Generating entirely new pyridine-based molecular structures optimized for high potency and low toxicity. mdpi.com |

| Active Learning | Iteratively guiding the search through large chemical libraries to efficiently identify high-potential candidates. | Systematically exploring variations of the 2-(difluoromethyl)pyridine-3-acetic acid structure to rapidly identify derivatives with optimal properties. blogspot.com |

Advancements in Sustainable and Scalable Synthetic Methodologies

A significant barrier to the widespread use of novel fluorinated compounds is often the complexity and cost of their synthesis. Future research is heavily focused on developing synthetic methodologies that are not only efficient but also scalable, economical, and environmentally sustainable. acs.org A key trend is the move toward de novo synthesis, where the pyridine ring is constructed around the difluoromethyl group from inexpensive commodity chemicals, rather than attempting a late-stage introduction of the fluorinated moiety. acs.orgnih.gov

Recent breakthroughs in C-H functionalization allow for the direct and site-selective introduction of difluoromethyl groups onto the pyridine ring under mild conditions. nih.gov Methods that enable switchable regioselectivity—allowing chemists to precisely install the CF2H group at either the meta- or para-position—are particularly valuable, as the group's position is critical for biological activity. researchgate.netuni-muenster.de These modern approaches often utilize cheaper, safer, and more readily available reagents, such as ethyl bromodifluoroacetate, and avoid the need for harsh conditions or transition metals. rsc.org Such innovations are crucial for making compounds like this compound viable for large-scale production in industrial and pharmaceutical settings.

| Synthetic Approach | Description | Advantages |

| Traditional Multi-Step Synthesis | Often involves protection/deprotection steps and harsh fluorinating agents. | Well-established for certain structures. |

| De Novo Ring Formation | The pyridine ring is constructed from acyclic precursors already containing the difluoromethyl group. | Allows access to a diverse range of substitution patterns; uses inexpensive starting materials. acs.orgnih.gov |

| Direct C-H Difluoromethylation | The CF2H group is directly installed onto a pre-formed pyridine ring by activating a C-H bond. | Atom-economical and efficient; enables late-stage functionalization of complex molecules. researchgate.netresearchgate.net |

| Transition-Metal-Free Methods | Utilizes readily available reagents without the need for expensive or toxic metal catalysts. | More sustainable, lower cost, and avoids potential metal contamination in the final product. rsc.org |

Deeper Mechanistic Understanding of Fluorine's Biological Impact

While the benefits of fluorination are well-documented, a deeper, mechanistic understanding of how fluorine and fluorinated groups influence biological systems is an active and critical area of research. The judicious placement of fluorine can profoundly affect a molecule's pKa, conformation, metabolic stability, and membrane permeability. researchgate.netnih.gov

The difluoromethyl (CHF2) group is particularly interesting due to its dual nature: it is lipophilic yet can act as a hydrogen bond donor, a rare combination that allows it to serve as a bioisostere of hydroxyl or thiol groups. researchgate.net This can lead to enhanced binding affinity with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites on a molecule that are otherwise vulnerable to metabolic oxidation by enzymes, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov Computational studies are providing unprecedented insight into these effects. For example, research on kinase inhibitors has shown a synergistic effect where the defluorination of a CF3 group to CF2H, combined with a change from a pyridine to a pyrimidine (B1678525) ring, can dramatically increase potency. nih.gov Such studies are crucial for moving beyond general rules of thumb to a predictive science of organofluorine chemistry.

| Property Affected by CF2H Group | Mechanistic Rationale | Consequence for Bioactivity |

| Acidity (pKa) | The strong electron-withdrawing effect of fluorine atoms can lower the pKa of nearby acidic or basic functional groups. | Modulates the ionization state of the molecule at physiological pH, affecting solubility and cell permeability. nih.gov |

| Metabolic Stability | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). | Blocks metabolically labile sites, leading to a longer half-life and improved pharmacokinetic profile. nih.gov |

| Binding Interactions | The CF2H group can act as a weak hydrogen bond donor and participate in favorable electrostatic interactions within a protein's binding pocket. | Enhances binding affinity and selectivity for the biological target. researchgate.net |

| Lipophilicity | Fluorine substitution generally increases a molecule's lipophilicity (attraction to fatty environments). | Can improve membrane permeability and aid penetration into hydrophobic protein pockets, but must be balanced to maintain solubility. nih.gov |

| Conformation | The presence of fluorine can induce specific conformational preferences in the molecule due to electrostatic interactions. | "Pre-organizes" the molecule into the optimal shape for binding to its target, reducing the entropic penalty of binding. nih.gov |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(Difluoromethyl)pyridine-3-acetic acid in laboratory settings?

- Methodological Answer:

- Wear appropriate PPE (gloves, goggles, lab coat) and work in a well-ventilated fume hood to avoid inhalation or skin contact .

- In case of skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with water for ≥15 minutes and seek medical attention .

- Store in a cool, dry, ventilated area away from ignition sources, and use inert absorbents (e.g., sand) for spill cleanup .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer:

- Fluorination of pyridine-3-acetic acid precursors using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .

- Purification via column chromatography or recrystallization, with purity confirmation by HPLC (≥95%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer:

- Use H/F NMR to verify the difluoromethyl group (δ ~5.5–6.5 ppm for H; splitting patterns for F) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation, complemented by IR spectroscopy to confirm carboxylic acid and pyridine functionalities .

Advanced Research Questions

Q. How do discrepancies in hazard classifications for this compound arise across safety data sheets, and how should researchers address them?

- Methodological Answer:

- Discrepancies (e.g., non-hazardous vs. acute toxicity classification) may stem from regional regulatory criteria or incomplete toxicological data .

- Cross-reference multiple SDS sources (e.g., TCI Europe, Key Organics) and consult ECHA/OSHA guidelines for harmonized protocols .

Q. What computational approaches are effective in analyzing the conformational effects of the difluoromethyl group on binding interactions?

- Methodological Answer:

- Perform molecular docking studies (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures to assess steric and electronic effects of the difluoromethyl group .

- Density Functional Theory (DFT) calculations to evaluate charge distribution and dipole moments, highlighting fluorine’s inductive effects on pyridine ring basicity .

Q. How does the difluoromethyl group influence the pharmacokinetic properties of pyridine-3-acetic acid derivatives?

- Methodological Answer:

- Fluorine’s electronegativity enhances metabolic stability by reducing cytochrome P450-mediated oxidation and increasing lipophilicity (logP optimization) .

- In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodent models to quantify half-life and bioavailability improvements .

Q. What crystallographic strategies are employed to study fluorinated pyridine derivatives like this compound?

- Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) to resolve fluorine positioning and hydrogen-bonding networks. Compare with Cambridge Structural Database (CSD) entries to identify supramolecular motifs .

- Thermal analysis (DSC/TGA) to assess stability and polymorphism under varying conditions .

Data Contradiction and Resolution

Q. How should researchers interpret conflicting data on the acute toxicity of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products